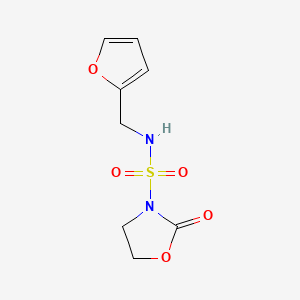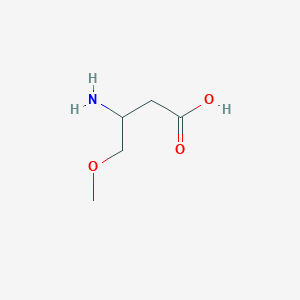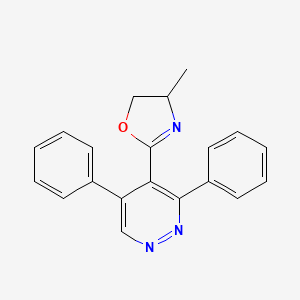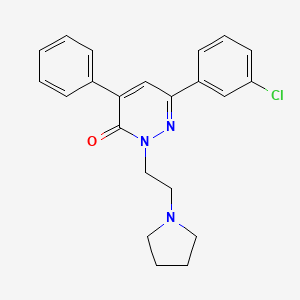![molecular formula C13H13N5O2S B12906512 6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine CAS No. 403511-20-6](/img/structure/B12906512.png)
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The phenylsulfonyl group attached to the ethyl chain in this compound introduces unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The choice of reagents and catalysts is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the purine ring.
Scientific Research Applications
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine ring can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of nucleic acid synthesis and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine: can be compared with other purine derivatives such as:
Uniqueness
The presence of the phenylsulfonyl group in 6-(2-(Phenylsulfonyl)ethyl)-1H-purin-2-amine imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
CAS No. |
403511-20-6 |
|---|---|
Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O2S/c14-13-17-10(11-12(18-13)16-8-15-11)6-7-21(19,20)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) |
InChI Key |
JPZKNWDYYJMRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
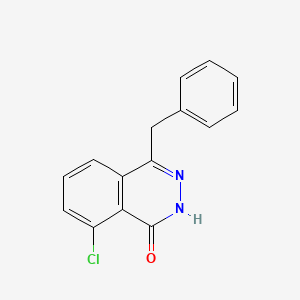
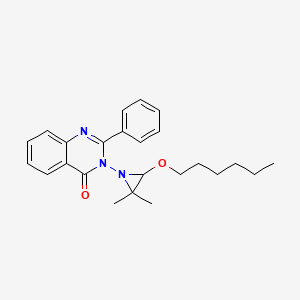
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
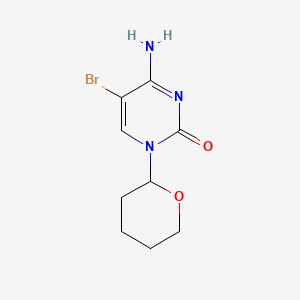
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
